Product packaging for Hydromorphone 3-glucuronide(Cat. No.:CAS No. 40505-76-8)

Hydromorphone 3-glucuronide

Cat. No.: B3327967
CAS No.: 40505-76-8
M. Wt: 461.5 g/mol
InChI Key: VLSHIBYUEOPPRX-NSSRKTJTSA-N
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Description

Hydromorphone 3-glucuronide is a useful research compound. Its molecular formula is C23H27NO9 and its molecular weight is 461.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27NO9 B3327967 Hydromorphone 3-glucuronide CAS No. 40505-76-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(4R,4aR,7aR,12bS)-3-methyl-7-oxo-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO9/c1-24-7-6-23-10-3-4-12(25)20(23)32-18-13(5-2-9(14(18)23)8-11(10)24)31-22-17(28)15(26)16(27)19(33-22)21(29)30/h2,5,10-11,15-17,19-20,22,26-28H,3-4,6-8H2,1H3,(H,29,30)/t10-,11+,15-,16-,17+,19-,20-,22+,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSHIBYUEOPPRX-NSSRKTJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)OC3C(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O[C@H]3C(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201018777
Record name Hydromorphone-3-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201018777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40505-76-8
Record name Hydromorphone-3-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201018777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROMORPHONE 3-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3A3GA26VJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

The Crucial Role of Glucuronide Conjugates in Xenobiotic Biotransformation

The human body possesses a sophisticated system for metabolizing and eliminating foreign substances, known as xenobiotics, which include drugs, toxins, and other non-nutritive compounds. This process, termed biotransformation, typically occurs in two phases. Phase I reactions introduce or expose functional groups on the xenobiotic molecule, while Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, rendering them more water-soluble and readily excretable. libretexts.orguef.fi

Glucuronidation stands out as a primary and high-capacity Phase II conjugation pathway. libretexts.orguef.fiuomus.edu.iq This reaction is catalyzed by a superfamily of enzymes called UDP-glucuronosyltransferases (UGTs). nih.govfrontiersin.orgsolvobiotech.com These enzymes facilitate the covalent linkage of glucuronic acid, a derivative of glucose, to a xenobiotic. nih.govjove.com This process significantly increases the hydrophilicity of the compound, aiding its elimination from the body, primarily through urine and bile. libretexts.orguef.fisolvobiotech.com

Hydromorphone 3 Glucuronide: a Primary Product of Hydromorphone Metabolism

Hydromorphone undergoes extensive metabolism in the liver, primarily through glucuronidation. drugbank.comnih.govfda.govfda.gov The vast majority, over 95%, of a hydromorphone dose is metabolized into hydromorphone-3-glucuronide (B1257947) (H3G). fda.govfda.govresearchgate.net This makes H3G the principal metabolite of hydromorphone. drugbank.comnih.gov The specific enzyme responsible for this transformation is UGT2B7. drugbank.comnih.gov

The formation of H3G involves the attachment of a glucuronic acid molecule to the 3-phenolic position of the hydromorphone molecule. nih.gov This conjugation drastically alters the physicochemical properties of the parent drug.

Metabolic Pathway of Hydromorphone:

Parent Drug: Hydromorphone

Primary Metabolic Reaction: Glucuronidation drugbank.comnih.govfda.govfda.gov

Key Enzyme: UGT2B7 drugbank.comnih.gov

Major Metabolite: Hydromorphone-3-glucuronide (H3G) drugbank.comnih.gov

Excretion: Primarily in the urine as H3G drugbank.comnih.govfda.gov

Metabolic Fate and Biotransformation of Hydromorphone 3 Glucuronide

Pathways of Hydromorphone 3-Glucuronide Elimination

Once formed, H3G is cleared from the systemic circulation primarily through renal and biliary excretion.

The primary route for the elimination of this compound from the body is through the kidneys. cambridge.org More than 95% of a hydromorphone dose is metabolized, and the majority of this is excreted in the urine as H3G. researchgate.net Studies have shown that a significant portion of an initial hydromorphone dose is recovered in the urine as H3G. cambridge.org

This renal clearance is of high clinical importance, particularly in individuals with impaired kidney function. In patients with renal failure, the elimination of the polar H3G metabolite is significantly reduced, leading to its accumulation in the plasma. oncohemakey.com This accumulation is a key consideration, as H3G has been shown to be a neuroexcitant. oncohemakey.comaccessscience.com The ratio of H3G to the parent hydromorphone can increase substantially in the presence of renal impairment. oncohemakey.com

Summary of Hydromorphone Metabolite Excretion
CompoundMetabolic PathwayPrimary Elimination RouteNotes on Renal Impairment
HydromorphoneHepatic GlucuronidationMetabolized to H3GParent drug may be more slowly eliminated. oup.com
This compound (H3G)N/A (Is a metabolite)Renal Excretion cambridge.orgAccumulates in renal failure, potentially leading to neurotoxicity. oncohemakey.comemcrit.org

In addition to renal clearance, H3G undergoes elimination via the biliary system. This pathway has been investigated in animal models, providing insight into a secondary clearance mechanism that can lead to enterohepatic recirculation.

A study involving male rats with bile duct cannulation that were administered radiolabelled hydromorphone demonstrated significant biliary excretion. pmda.go.jp In this model, a substantial percentage of the administered dose's radioactivity was recovered in the bile, indicating that hydromorphone and its metabolites are secreted from the liver into the intestines. pmda.go.jp

Table 3.1.2: Biliary Excretion of [14C]Hydromorphone Metabolites in Male Rats Data from a single study in bile-duct cannulated rats following a single oral dose.

MatrixTime Post-Dose% of Recovered Radioactivity
Bile48 hours33.4%
Urine48 hours58.0%
Feces48 hours2.7%

Source: Adapted from Japanese Pharmaceutical and Medical Devices Agency (PMDA) review data. pmda.go.jp

This excretion into the gut lumen sets the stage for enterohepatic recirculation. It is theorized that H3G, having been excreted in the bile, can be hydrolyzed by β-glucuronidase enzymes produced by gut microbiota. nih.govpmda.go.jp This enzymatic action cleaves the glucuronide moiety, converting H3G back into the parent hydromorphone, which can then be reabsorbed into the systemic circulation. nih.govpmda.go.jp This process of excretion, deconjugation, and reabsorption can prolong the presence of the parent drug in the body and is suggested to be responsible for the biphasic elimination pattern observed in pharmacokinetic studies in animal models. pmda.go.jp While direct evidence for the enterohepatic recirculation of H3G is extrapolated from studies on hydromorphone and its analogue, morphine-3-glucuronide (B1234276) (M3G), the mechanism is well-established for glucuronidated drugs. cambridge.orgnih.gov

Investigation of Potential Further Metabolism of this compound

Current scientific literature indicates that this compound is a terminal metabolite. Following its formation via glucuronidation in the liver, there is no significant evidence to suggest that H3G undergoes further phase I or phase II biotransformation into new, distinct metabolic entities. oncohemakey.comaccessscience.compmda.go.jp The metabolic pathway is generally considered to be unidirectional: hydromorphone is converted to H3G, which is then destined for elimination. cambridge.org

The only known subsequent metabolic process H3G undergoes is the previously mentioned deconjugation back to its parent compound, hydromorphone, within the intestinal lumen as part of enterohepatic recirculation. nih.govpmda.go.jp This process is a reversal of its formation, not a further metabolism into a different compound. Therefore, H3G is primarily viewed as an end-product of hydromorphone metabolism that is cleared from the body, mainly via the kidneys.

In Vitro Stability Assessments in Biological Matrices (e.g., plasma, urine, tissue homogenates)

The stability of an analyte in biological samples is critical for the accuracy and reliability of pharmacokinetic and toxicological analyses. For H3G, in vitro stability assessments are essential to ensure that the measured concentrations in stored plasma, urine, or tissue homogenate samples accurately reflect the concentrations at the time of collection.

While specific, detailed stability studies for H3G are not widely published in mainstream literature, the methodology for such assessments is standardized. These studies typically evaluate the degradation of the compound under various storage conditions. Key parameters investigated include the effect of temperature (e.g., room temperature, refrigerated, frozen at -20°C or -80°C), time, and pH on the stability of the analyte in a given matrix. soft-tox.org For example, a stability study would determine if H3G remains intact in human plasma after being frozen for several months or if it degrades when urine samples are left at room temperature for several hours before analysis. soft-tox.orgymaws.com The potential for enzymatic degradation within these matrices is also a consideration.

Table 3.3: Conceptual Framework for In Vitro Stability Assessment of H3G

ParameterConditions TestedPurpose
Short-Term StabilityRoom Temperature, 4°CTo assess stability during sample handling and processing.
Long-Term Stability-20°C, -80°CTo determine appropriate long-term storage conditions.
Freeze-Thaw StabilityMultiple cycles of freezing and thawingTo evaluate stability after repeated access to frozen samples.
Matrix pHAcidic, Neutral, BasicTo assess pH-dependent degradation in matrices like urine.

This table represents a typical experimental design for stability studies as described in bioanalytical method validation guidelines. soft-tox.org

Analytical Methodologies for the Detection and Quantification of Hydromorphone 3 Glucuronide

Advanced Chromatographic Techniques

Chromatographic techniques, particularly when coupled with mass spectrometry, provide the high sensitivity and selectivity required for the analysis of H3G in complex biological samples.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the definitive identification and quantification of H3G. This technique offers excellent specificity and sensitivity, allowing for the measurement of low concentrations of the analyte.

Several studies have detailed the development of robust LC-MS/MS assays for H3G. For instance, a high-performance liquid chromatography-mass spectrometry-mass spectrometry (HPLC-MS/MS) method was developed for the analysis of hydromorphone and its metabolites, including H3G, in rat plasma. tandfonline.comscite.ainih.gov This assay demonstrated a limit of detection of 11 nmol/L (5.0 ng/mL) for H3G in a 100 µL plasma sample. tandfonline.comscite.ainih.gov The chemical structure of H3G has been confirmed using HPLC-MS/MS in the positive ionization mode, which showed a molecular mass (M+1) of 462 g/mol , consistent with its expected molecular weight of 461 g/mol . nih.gov

In the context of forensic toxicology, an LC-MS/MS method was validated for the quantification of H3G and other opioid glucuronides in human hair. rti.orgnih.gov This is significant because the presence of metabolites like H3G in hair can help distinguish between active drug use and external contamination. rti.orgnih.gov In this study, the concentrations of H3G in hair samples from known opioid users were found to be quantifiable, with an average concentration of 0.94% relative to the parent hydromorphone concentration. rti.orgnih.gov

The table below summarizes the performance characteristics of a representative LC-MS/MS method for H3G analysis in rat plasma.

ParameterValueMatrixSample Volume
Limit of Detection (LOD)11 nmol/L (5.0 ng/mL)Rat Plasma100 µL
Intra-assay Variability≤12%Rat Plasma100 µL
Inter-assay Variability≤12%Rat Plasma100 µL

Ultra-high-performance liquid chromatography (UHPLC) offers advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity. While specific UHPLC methods dedicated solely to H3G are not extensively detailed in the provided context, its application is often part of broader multi-analyte methods for opioids and their metabolites. For instance, UHPLC coupled with time-of-flight mass spectrometry (TOF-MS) has been utilized for the analysis of various drug classes in urine, including opioids, after enzymatic hydrolysis of their glucuronide metabolites. sigmaaldrich.com The enhanced separation efficiency of UHPLC is particularly beneficial in resolving isobaric compounds, which can be a challenge in the analysis of complex biological samples.

Sample Preparation Strategies for Diverse Biological Matrices (e.g., plasma, urine, hair, tissue)

Effective sample preparation is a critical step to remove interfering substances from biological matrices and to concentrate the analyte of interest, thereby improving the accuracy and sensitivity of the subsequent analysis.

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of H3G from various biological fluids. Different sorbents and protocols have been successfully employed.

For the analysis of H3G in rat plasma, C2 cartridges have been utilized, demonstrating extraction recoveries of over 76% for all analytes. tandfonline.comscite.ainih.govubc.ca Another common SPE sorbent is the hydrophilic-lipophilic balanced (HLB) polymer. Oasis HLB cartridges have been used for the extraction of hydromorphone and related compounds from plasma. Supel-Select HLB 96-well plates are suitable for the high-throughput extraction of opioid glucuronides from urine samples. sigmaaldrich.com

The following table outlines a typical SPE protocol for the extraction of opioid glucuronides from urine using an HLB sorbent.

StepProcedure
Conditioning1 mL methanol (B129727) followed by 1 mL water
Sample Loading1 mL of hydrolyzed urine
Washing1 mL water followed by 1 mL 25% methanol
Elution1 mL acetonitrile

Liquid-liquid extraction (LLE) is another common method for sample preparation. A simple LLE procedure has been developed for the extraction of hydromorphone and its deuterated internal standard from human plasma. nih.gov Although LLE can be effective, it often involves larger volumes of organic solvents compared to SPE.

In some instances, particularly for cleaner sample matrices or when using highly sensitive analytical instrumentation, a "dilute-and-shoot" approach may be employed. This involves diluting the sample, often urine, before direct injection into the LC-MS/MS system. americanlaboratory.com While this method is simple and fast, it can lead to reduced sensitivity due to the dilution factor and may not be suitable for all applications or matrices. americanlaboratory.com

Method Validation Parameters: Precision, Accuracy, Linearity, Limits of Detection and Quantification

The validation of analytical methods is fundamental to ensure the reliability and accuracy of experimental data. For Hydromorphone 3-glucuronide, various high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods have been developed and validated, demonstrating the necessary performance characteristics for quantitative analysis in biological matrices. nih.govubc.ca Key validation parameters include precision, accuracy, linearity, and sensitivity limits.

Precision and Accuracy

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. scioninstruments.comnih.gov It is typically expressed as the coefficient of variation (CV). Accuracy is the closeness of the mean of a set of results to the actual or true value. scioninstruments.comresearchgate.net

In the context of H3G analysis, validated methods have demonstrated high precision and accuracy. For instance, an HPLC-MS/MS method for the simultaneous quantification of morphine, its glucuronide metabolites, and hydromorphone in serum reported intra-assay precision with a CV of ≤ 7.0% and inter-assay precision with a CV of ≤ 13.5%. nih.gov Another LC-MS-MS method for quantifying hydromorphone and its metabolites in plasma showed intra-day precision with a CV of ≤ 5.6% and inter-day precision over six days with CVs ≤ 8.1% at concentrations of 2.5, 10, and 25 ng/mL. dtic.mil These values indicate that the methods are capable of producing consistent and reliable results.

Linearity

Linearity demonstrates the proportionality of the analytical method's response to the concentration of the analyte within a given range. researchgate.netresearchgate.net A linear response is crucial for accurate quantification across a spectrum of concentrations. For H3G and related compounds, assays have been shown to be linear over specified concentration ranges. ubc.ca One method established a linear analytical measuring range from 5 to 1,000 ng/mL for hydromorphone and its metabolites. nih.gov Another study demonstrated linearity for hydrocodone, hydromorphone, and norhydrocodone (B1253062) over a range of 1–100 ng/mL, achieving correlation coefficients (r²) of ≥0.998 for all analytes. dtic.mil

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified, under the stated experimental conditions. wjarr.comunodc.org The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. wjarr.commdpi.com

For the analysis of hydromorphone and its metabolites, sensitive methods have been developed with low detection and quantification limits. One LC-MS/MS method reported a lower limit of quantification (LLOQ) of 5 ng/mL in serum. nih.gov A separate, highly sensitive method established an LLOQ of 1.0 ng/mL and an LOD of 0.25 ng/mL in human plasma. dtic.mil Furthermore, research has confirmed that H3G is present in sufficient concentrations to be quantifiable in human hair samples from opioid users, highlighting the applicability of these sensitive methods in alternative matrices. nih.govresearchgate.net

The table below summarizes the method validation parameters from selected studies on the quantification of hydromorphone and its metabolites, including H3G.

ParameterMatrixMethodFinding
Precision SerumHPLC-MS/MSIntra-assay CV ≤ 7.0%; Inter-assay CV ≤ 13.5% nih.gov
PlasmaLC-MS-MSInter-day CVs ≤ 8.1% at 2.5, 10, and 25 ng/mL dtic.mil
Linearity SerumHPLC-MS/MS5 - 1,000 ng/mL nih.gov
PlasmaLC-MS-MS1 - 100 ng/mL; r² ≥ 0.998 dtic.mil
LOD PlasmaLC-MS-MS0.25 ng/mL dtic.mil
LOQ SerumHPLC-MS/MS5 ng/mL nih.gov
PlasmaLC-MS-MS1.0 ng/mL dtic.mil

Development of Isotope Dilution Mass Spectrometry Methods for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the absolute quantification of compounds. rsc.org It is considered a primary ratio method of measurement and is often used to certify reference materials. rsc.org The principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (an internal standard) to the sample.

The development of IDMS methods for this compound involves several key steps:

Synthesis of an Isotopic Internal Standard: A stable, isotopically labeled version of H3G, such as one containing deuterium (B1214612) (²H) or carbon-13 (¹³C), is synthesized. This labeled standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.

Method Development: An LC-MS/MS method is developed to chromatographically separate H3G from other matrix components and to detect both the unlabeled analyte and the labeled internal standard. The mass spectrometer is set to monitor specific mass transitions for both the native H3G and its labeled counterpart.

Quantification: The ratio of the signal from the naturally occurring analyte to the signal from the known amount of added isotopic internal standard is measured. Because the labeled standard behaves identically to the analyte during sample preparation, extraction, and ionization, any sample loss or matrix effects will affect both equally. This internal calibration allows for a highly accurate calculation of the absolute concentration of the analyte in the original sample.

The use of deuterium-labeled internal standards, such as hydromorphone-d6, in validated LC-MS-MS methods for the quantification of hydromorphone is a practical application of the isotope dilution principle. dtic.mil By extending this approach with a dedicated, stable isotope-labeled this compound standard, a definitive IDMS method for the absolute quantification of this specific metabolite can be established, providing the highest level of accuracy for pharmacokinetic and forensic studies.

Preclinical Pharmacological and Biological Investigations of Hydromorphone 3 Glucuronide

Assessment of Hydromorphone-3-Glucuronide (B1257947) Activity in In Vitro Receptor Binding Assays

Comprehensive in vitro receptor binding affinity data for Hydromorphone-3-glucuronide are not extensively available in the published literature. However, it is widely accepted that, similar to its structural analogue Morphine-3-glucuronide (B1234276) (M3G), H3G possesses a very low affinity for the classical mu, delta, and kappa opioid receptors. uq.edu.au This lack of significant binding to opioid receptors is consistent with its absence of analgesic effects. drugbank.comresearchgate.net

Studies on the parent compound, hydromorphone, show a high affinity for the mu-opioid receptor, which is responsible for its analgesic properties. nih.govzenodo.org The addition of the bulky, polar glucuronide moiety at the 3-position, as is the case in H3G, sterically and chemically hinders effective binding to these receptors. Research on morphine analogues has demonstrated that substitution at the 3-position significantly reduces binding affinity to opioid receptors. nih.gov For instance, one study noted that the apparent low affinity of M3G for mu-opioid receptors was likely attributable to contamination of the M3G sample with morphine, suggesting the actual affinity of the pure metabolite is negligible. uq.edu.au By structural analogy, H3G is presumed to exhibit a similar negligible affinity for opioid receptors. Further research is required to quantify the specific binding constants (Ki) or IC50 values of purified H3G at a broad range of neuroreceptors.

Evaluation of Central Nervous System (CNS) Activity in Animal Models

In contrast to its inactivity at opioid receptors, H3G demonstrates significant biological activity within the central nervous system when administered directly into the brain of animal models.

Preclinical studies have firmly established that H3G is a neuroexcitant. researchgate.netuq.edu.au Following intracerebroventricular (i.c.v.) administration in rats, H3G produces a range of dose-dependent, excitatory behavioral effects. uq.edu.auuq.edu.aunih.gov These effects are indicative of a generalized state of CNS hyperexcitability and include allodynia (pain resulting from a stimulus that does not normally provoke pain), myoclonus (brief, involuntary muscle twitching), and seizures. uq.edu.auresearchgate.net Early investigations using a 5 microgram i.c.v. dose in Sprague-Dawley rats identified a spectrum of excitatory behaviors, including chewing, rearing, myoclonus, ataxia, and tonic-clonic convulsions. nih.gov

Subsequent, more detailed studies quantified a wide array of fifteen distinct behaviors to characterize the neuroexcitatory profile of H3G, confirming its role in producing these effects. nih.gov The accumulation of H3G in the central nervous system is considered the likely mechanism behind the neuroexcitatory side effects observed in clinical settings. nih.govnih.gov

Research has directly compared the neuroexcitatory potency of H3G with its structural analogue, Morphine-3-glucuronide (M3G). In studies using adult male Sprague-Dawley rats, H3G was found to be a more potent neuroexcitant than M3G. nih.gov

The dose required to produce a half-maximal excitatory effect (ED50) was determined for both compounds. The results showed that H3G is approximately 2.5-fold more potent than M3G. nih.gov

Table 1: Comparative Neuroexcitatory Potency of H3G and M3G in Rats

Compound Mean ED50 (μg, i.c.v.) Standard Deviation
Hydromorphone-3-glucuronide (H3G) 2.3 ± 0.1
Morphine-3-glucuronide (M3G) 6.1 ± 0.6

Data sourced from studies in adult male Sprague-Dawley rats following intracerebroventricular (i.c.v.) administration. nih.gov

The behavioral phenotype of H3G-induced neuroexcitation in rodents has been characterized by scoring a range of observable behaviors. Following direct administration into the central nervous system, animals are monitored for a specific set of excitatory actions. This detailed scoring allows for a quantitative assessment of the compound's effects.

A comprehensive study identified and monitored fifteen different behaviors to create a detailed profile of the excitation induced by H3G. nih.gov These behaviors range from mild agitation to severe convulsions.

Table 2: Behavioral Phenotype of H3G-Induced Neuroexcitation in Rodents

Category Observed Behaviors
Motor Activity Rearing, Explosive Motor Behavior, General Activity, Exploring
Oral Behaviors Chewing, Grooming, Eating
Convulsive Behaviors Myoclonic Jerks, Wet-Dog-Shakes, Tonic-Clonic Convulsions
Sensory/Reflex Touch Evoked Agitation, Righting Reflex
General State Staring, Ataxia, Body Posture

Behaviors monitored in rats following intracerebroventricular injection of H3G. nih.gov

Investigations into Peripheral Biological Interactions of Hydromorphone-3-Glucuronide (non-clinical)

There is a notable lack of preclinical research investigating the specific peripheral biological interactions of Hydromorphone-3-glucuronide. The vast majority of studies have focused on its activity within the central nervous system. Therefore, information regarding its potential effects on peripheral tissues and organ systems in non-clinical models is not currently available in the scientific literature.

Mechanistic Studies of Hydromorphone 3 Glucuronide Interactions

Metabolic Interactions with Other Glucuronidated Compounds (in vitro and animal models)

The biotransformation of hydromorphone to H3G is catalyzed predominantly by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7). nih.govresearchgate.net This enzyme is also responsible for the glucuronidation of a wide array of other compounds, including other opioids, making it a focal point for potential metabolic interactions.

Compounds that are also substrates for UGT2B7 can competitively inhibit the formation of H3G. A notable example is morphine, which is metabolized by UGT2B7 to form morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G). nih.gov In preclinical models utilizing liver microsomes, the presence of other UGT2B7 substrates can reduce the rate of H3G formation due to competition for the enzyme's active site. This suggests that the concurrent administration of drugs primarily cleared by UGT2B7-mediated glucuronidation could alter the metabolic profile of hydromorphone.

Enzyme Induction and Inhibition Studies involving UGTs relevant to Hydromorphone 3-Glucuronide Formation (preclinical)

Preclinical research has focused on identifying compounds that can inhibit or induce the activity of UGTs involved in H3G synthesis, with UGT2B7 being the primary target of these investigations. researchgate.net Inhibition of this enzyme can lead to decreased formation of H3G and potentially altered plasma concentrations of the parent hydromorphone.

In vitro studies using human liver microsomes (HLM) and recombinant UGT2B7 have demonstrated that several major cannabinoids and their metabolites are potent inhibitors of hydromorphone glucuronidation. researchgate.netresearchgate.net Key constituents of cannabis, such as Δ9-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD), along with their metabolites like 11-hydroxy-THC (11-OH-THC) and 7-hydroxy-CBD (7-OH-CBD), have shown significant inhibitory activity. researchgate.netresearchgate.net The inhibition constants (Ki) for these compounds, which indicate their inhibitory potency, have been determined in preclinical assays. researchgate.net For instance, potent inhibition of hydromorphone metabolism was observed for THC, 11-OH-THC, CBD, and 7-OH-CBD, with Ki values ranging from 0.068 to 1.01 μM after correction for nonspecific binding. researchgate.net

Conversely, there is limited specific preclinical research detailing the induction of UGT enzymes relevant to H3G formation. Enzyme induction would theoretically increase the rate of H3G formation, accelerating the clearance of hydromorphone.

Table 1: Inhibition of Hydromorphone Glucuronidation by Cannabinoids (In Vitro)

Inhibitor System Used Inhibition Constant (Ki, corrected)
Δ9-tetrahydrocannabinol (THC) Human Liver Microsomes 0.068 - 1.01 µM researchgate.net
Cannabidiol (CBD) Human Liver Microsomes 0.068 - 1.01 µM researchgate.net
11-hydroxy-THC (11-OH-THC) Human Liver Microsomes 0.068 - 1.01 µM researchgate.net

Transport Studies of this compound Across Biological Barriers (e.g., blood-brain barrier models, cellular transport systems)

The ability of H3G to cross biological membranes, particularly the blood-brain barrier (BBB), is a critical factor in its disposition and physiological activity. While H3G is known to access the central nervous system (CNS), the specific transport mechanisms involved are an area of ongoing investigation. nih.govnih.gov

Efflux transporters, such as P-glycoprotein (P-gp), are ATP-binding cassette (ABC) transporters that actively pump substrates out of cells. They play a significant role in limiting the penetration of xenobiotics into protected tissues like the brain. Several opioids are known substrates of P-gp. While it is established that H3G can accumulate in the CNS, suggesting it overcomes or bypasses these efflux systems to some extent, the specific efflux transporters responsible for limiting its brain entry or facilitating its removal are not yet fully characterized. nih.govnih.gov The transport of the analogous molecule, morphine-3-glucuronide, is known to be mediated by transporters such as Multidrug Resistance-Associated Protein 3 (MRP3) in other tissues, but specific data for H3G remains limited.

Uptake transporters, members of the solute carrier (SLC) superfamily, facilitate the entry of compounds into cells. The Organic Anion Transporting Polypeptide (OATP) and Organic Anion Transporter (OAT) families are known to handle a variety of endogenous and xenobiotic compounds, including glucuronide conjugates. nih.govnih.gov Preclinical studies have shown that the parent drug, hydromorphone, interacts with several OATP family members, acting as an inhibitor of OATP1A2 and OATP2B1. isaponline.org While these transporters are known to facilitate the uptake of other glucuronidated metabolites, specific in vitro or animal model studies definitively identifying H3G as a substrate for a particular uptake transporter are not yet prominent in the literature.

Investigation of this compound as a Substrate for Catabolic Enzymes

Hydromorphone-3-glucuronide (B1257947) is generally considered a stable, terminal metabolite that is primarily eliminated from the body through renal excretion. drugbank.com The existing body of scientific literature does not indicate that H3G serves as a significant substrate for further catabolic (breakdown) enzymes in vivo. The glucuronide moiety renders the molecule highly water-soluble, facilitating its clearance.

However, the glucuronide bond can be cleaved. In laboratory settings, the enzyme β-glucuronidase is used to hydrolyze H3G back to its parent compound, hydromorphone. nih.govuq.edu.au This enzymatic hydrolysis is a standard analytical technique used to confirm the chemical structure of H3G and for quantification in biological samples, but it is not considered a major metabolic pathway for H3G within the human body. nih.gov

Advanced Research Models and Methodologies Utilizing Hydromorphone 3 Glucuronide

In Vitro Cell Culture Models for Metabolism and Activity Studies

In vitro cell culture models serve as fundamental tools for dissecting the cellular and molecular mechanisms underlying the formation and effects of hydromorphone 3-glucuronide. These systems allow for controlled experimental conditions to study specific aspects of H3G metabolism and neuronal activity, free from the systemic complexities of whole organisms.

Hepatocyte and Renal Cell Models

The liver is the primary site of hydromorphone metabolism, with the kidneys playing a crucial role in the elimination of its metabolites. Consequently, hepatocyte and renal cell models are indispensable for studying the formation of H3G.

Human Liver Microsomes (HLMs) : HLMs are subcellular fractions containing the endoplasmic reticulum, where UDP-glucuronosyltransferase (UGT) enzymes responsible for glucuronidation are located. They are a standard in vitro tool for characterizing the kinetics of drug metabolism. Studies using HLMs have been instrumental in identifying UGT2B7 as the primary enzyme responsible for the formation of H3G. nih.govdrugbank.comnih.gov The use of alamethicin, a pore-forming peptide, in HLM incubations helps to overcome the latency of UGT enzymes, ensuring maximal enzymatic activity is measured. nih.gov

Cryopreserved Plateable Hepatocytes : These primary cells offer a more physiologically relevant model compared to microsomes as they contain a full complement of cellular machinery, including uptake and efflux transporters, in addition to metabolizing enzymes. Cryopreserved human hepatocytes are utilized in UGT induction assays to assess whether a drug candidate can increase the expression and activity of UGT enzymes, including UGT2B7. criver.com Enzyme activity is often measured by quantifying the formation of H3G from hydromorphone via LC-MS/MS. criver.com

Renal Proximal Tubule Cell Lines (e.g., HK-2) : While the liver is the main site of H3G production, the kidneys are critical for its excretion. Cell lines like the human kidney 2 (HK-2) are used to investigate the role of renal transporters in the disposition of H3G. However, studies have shown that HK-2 cells have limited expression of key drug transporters found in the human proximal tubule, such as OAT1, OAT3, and OCT2, which may limit their utility as a comprehensive model for renal drug transport. nih.govnih.gov Despite this, they can be valuable for studying the function of transporters that are expressed, such as P-glycoprotein (MDR1) and MRPs. nih.govnih.gov

Neuronal Cell Culture Systems

This compound is known to possess neuroexcitatory properties, which can contribute to adverse effects such as myoclonus, allodynia, and seizures in patients. nih.govnih.gov Neuronal cell culture systems provide a platform to investigate the direct effects of H3G on neuronal cells and to elucidate the underlying mechanisms of its neurotoxicity.

Primary Hippocampal Neuronal Cultures : Primary neurons derived from rodent brains, such as the hippocampus, are used to study the direct effects of opioids and their metabolites on neuronal viability and function. For instance, studies have shown that morphine can induce apoptosis in primary hippocampal neuronal cell cultures, an effect that can be measured by assessing cell density, lactate (B86563) dehydrogenase (LDH) release, and caspase-3 activity. pnas.org While direct studies on H3G in these specific cultures are not extensively reported, this model system is highly relevant for investigating the potential neurotoxic and apoptotic effects of H3G.

Neuroblastoma Cell Lines (e.g., SH-SY5Y) : Human neuroblastoma cell lines, such as SH-SY5Y, are commonly used in neuropharmacology and toxicology research. mdpi.com These cells can be differentiated into neuron-like cells and express a variety of neuronal markers and receptors. They serve as a valuable tool to screen for the neurotoxic potential of compounds and to study mechanisms of drug-induced cellular stress. Research on the effects of different opioids on oxidative stress and proteasome activity in SH-SY5Y cells provides a framework for how H3G's neuroexcitatory effects could be investigated at a cellular level. mdpi.com

Genetically Modified Animal Models for UGT Enzyme Research

Genetically modified animal models, particularly those involving the UGT enzymes responsible for hydromorphone metabolism, are powerful tools for in vivo research. These models allow for the investigation of the specific contribution of individual UGT isoforms to H3G formation and the subsequent physiological consequences.

The primary enzyme responsible for the glucuronidation of hydromorphone to H3G is UGT2B7. nih.gov Therefore, genetically modified models focusing on this enzyme are of particular interest. While specific studies on hydromorphone metabolism in UGT2B7 knockout or humanized mice are not extensively detailed in the provided search results, the established importance of this enzyme makes such models highly relevant. For example, a clinical study investigated the effect of the UGT2B7*2 genetic polymorphism on the pharmacokinetics of hydromorphone and H3G, finding no significant impact of this specific variant. nih.gov Animal models with targeted modifications of the UGT2B7 gene would allow for a more controlled investigation of the role of this enzyme in hydromorphone disposition and H3G-related effects.

Use of this compound as a Biochemical Probe for UGT Activity

Hydromorphone serves as a valuable in vitro probe substrate for assessing the activity of the UGT2B7 enzyme. nih.gov The formation of H3G is a direct measure of UGT2B7 catalytic function, making it a useful tool in drug development and metabolism research.

In Vitro Inhibition Assays : In these assays, hydromorphone is incubated with human liver microsomes or recombinant UGT2B7 in the presence and absence of a test compound. criver.comnih.gov A decrease in the formation of H3G indicates that the test compound inhibits UGT2B7 activity. This is a critical step in assessing the potential for drug-drug interactions. criver.com

Reaction Phenotyping : To determine which UGT isoforms are responsible for the metabolism of a new drug candidate, a reaction phenotyping study is often conducted. This can involve incubating the drug with a panel of recombinant human UGT enzymes. If a new drug is found to be metabolized by UGT2B7, hydromorphone can be used as a competitive inhibitor to confirm this interaction.

The table below summarizes kinetic parameters for the formation of H3G in human liver microsomes, which is indicative of UGT2B7 activity.

SystemApparent Km (mM)Apparent Vmax (nmol/mg/min)Kinetic Model
Human Liver Microsomes22.5Michaelis-Menten
Data derived from studies on morphine-3-glucuronidation, a reaction also catalyzed by UGT2B7 and often used as a surrogate for hydromorphone-3-glucuronidation kinetics. nih.gov

Development of Translational Animal Models for Glucuronide-Related Phenotypes

Translational animal models are designed to mimic human disease states or physiological conditions to facilitate the translation of preclinical research findings to clinical practice. In the context of H3G, a key clinical phenotype is the accumulation of this neuroexcitatory metabolite in patients with renal impairment. upmc.comnih.govresearchgate.netdroracle.aiwmpllc.orgelsevierpure.com

Animal Models of Renal Impairment : Rodent models of renal insufficiency can be created surgically (e.g., 5/6 nephrectomy) or chemically. These models can be used to study the pharmacokinetics of hydromorphone and the accumulation of H3G in the presence of compromised renal function. A study in Japanese patients with cancer pain and varying degrees of renal impairment demonstrated that exposure to H3G generally increased with the severity of renal impairment. nih.gov Animal models that replicate this phenomenon are crucial for understanding the mechanisms of H3G-induced neurotoxicity in this patient population and for testing potential therapeutic interventions.

Animal Models of Opioid-Induced Hyperalgesia : Chronic opioid administration can lead to a paradoxical increase in pain sensitivity known as opioid-induced hyperalgesia (OIH). painphysicianjournal.com H3G is thought to contribute to this phenomenon. painphysicianjournal.com Rat models of OIH, where hyperalgesia is induced by repeated morphine or hydromorphone administration, can be used to investigate the role of H3G in the development and maintenance of this condition. mdpi.commdpi.com These models are valuable for screening new analgesic drugs that may have a lower propensity to cause OIH.

The following table presents data from a study in hemodialysis patients, highlighting the accumulation of H3G and its potential clinical consequences, a phenotype that translational animal models aim to replicate.

ParameterOn DialysisBetween Dialysis
H3G Accumulation Factor1.8 (0.7)12.5 (12.1)
Association with Sensory Pain (r)-0.76 (p < 0.0001)
Data from a study on anuric hemodialysis patients with chronic pain. wmpllc.org

Future Directions and Emerging Research Avenues

Elucidation of Hydromorphone 3-Glucuronide Role in Glucuronidation Pathophysiology

Hydromorphone-3-glucuronide (B1257947) is the primary metabolite of hydromorphone, formed through conjugation with glucuronic acid. nih.gov While initially considered inactive, emerging evidence has identified H3G as a neuroexcitant. nih.govnih.govnih.gov Future research will likely focus on elucidating the precise mechanisms by which H3G contributes to a range of excitatory behaviors, including allodynia, myoclonus, and seizures, which have been observed in animal models. nih.govnih.gov Studies suggest that the accumulation of H3G in the central nervous system may be responsible for these neuroexcitatory effects. nih.govnih.gov

A significant area of investigation is the comparative pathophysiology of H3G and its structural analog, morphine-3-glucuronide (B1234276) (M3G). nih.gov Research has shown that H3G is a more potent neuroexcitant than M3G in rats. nih.gov Understanding the molecular basis for this difference in potency will be a key aspect of future studies. The role of the glucuronide moiety itself in producing these effects is also a subject of interest, as studies on other 3-glucuronide opioid metabolites have shown similar pronociceptive properties. nih.gov

Further research is needed to understand the clinical implications of H3G accumulation, particularly in patient populations with compromised renal function where clearance of the metabolite may be impaired. researchgate.net Elucidating the full spectrum of its pathophysiological role will be crucial for optimizing the therapeutic use of hydromorphone.

Advanced Structural Biology Studies of this compound and UGT Interactions

The biotransformation of hydromorphone to H3G is primarily catalyzed by the UDP-glucuronosyltransferase (UGT) 2B7 enzyme. researchgate.net A deeper understanding of the molecular interactions between hydromorphone and the UGT2B7 active site is essential for a complete picture of its metabolism. Advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, could provide high-resolution structures of the UGT2B7 enzyme in complex with hydromorphone.

These structural insights would allow for a detailed analysis of the binding orientation of hydromorphone and the key amino acid residues involved in catalysis. While studies have identified UGT2B7 as the main enzyme, other UGT isoforms may also play a role, and structural studies could help to explain substrate specificity and potential overlapping functions. nih.gov For instance, research on morphine glucuronidation has shown the involvement of several UGTs, including UGT1A1 and UGT2B1, and even heterodimers of these enzymes. nih.gov Investigating whether similar complexities exist for hydromorphone glucuronidation is a promising area for future research.

Computational Modeling and Simulation of this compound Metabolism and Transport

Computational modeling and simulation are becoming increasingly valuable tools in pharmacology and toxicology. For H3G, pharmacokinetic (PK) modeling can help predict its formation, distribution, and elimination in various patient populations. isaponline.orgnih.govmatilda.science Population-based modeling approaches have been used to compare the inter-individual pharmacokinetic variability of hydromorphone and morphine. isaponline.org

Future computational studies could focus on developing more sophisticated physiologically based pharmacokinetic (PBPK) models for hydromorphone and H3G. These models can integrate data on enzyme kinetics, transporter activity, and patient-specific physiological parameters to provide more accurate predictions of H3G exposure. Modeling the transport of H3G across the blood-brain barrier is particularly important for understanding its neuroexcitatory effects. nih.govnih.gov

Molecular dynamics simulations can complement structural biology studies by providing insights into the dynamic interactions between hydromorphone and UGT enzymes. dntb.gov.ua These simulations can help to elucidate the catalytic mechanism and predict the impact of genetic polymorphisms in UGT enzymes on H3G formation.

Development of Novel Analytical Techniques for Trace Level Detection in Complex Matrices

The ability to accurately and sensitively measure H3G in biological samples is crucial for both clinical monitoring and forensic analysis. Current methods, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), have demonstrated the ability to quantify H3G in serum and hair. nih.govnih.govubc.ca These techniques are essential for distinguishing between drug use and external contamination, as the presence of metabolites like H3G confirms ingestion. nih.gov

Future research in this area will likely focus on developing even more sensitive and high-throughput analytical methods. This could include the exploration of novel sample preparation techniques to improve extraction efficiency from complex matrices. The development of methods for trace-level detection is particularly important for applications such as monitoring in neonates, where sample volumes are limited. nih.gov Furthermore, advancements in mass spectrometry, such as high-resolution mass spectrometry (HRMS), could offer improved specificity and the ability to identify previously unknown metabolites of hydromorphone.

Analytical MethodMatrixReported Application
LC-MS/MSHuman HairQuantification to distinguish drug use from external contamination. nih.gov
HPLC-MS/MSHuman SerumQuantification for pharmacokinetic studies. nih.gov
LC-MS/MSRat PlasmaPharmacokinetic studies in animal models. ubc.ca

Exploration of this compound in Comparative Biochemistry and Evolutionary Pharmacology

Comparative studies of drug metabolism across different species can provide valuable insights into the evolution of drug-metabolizing enzymes and help in the interpretation of preclinical data. Studies in rats have shown that, similar to humans, the 3-O-glucuronide is a major metabolite of hydromorphone. ubc.ca However, there can be species-specific differences in metabolite profiles. For example, morphine-6-glucuronide (B1233000) was not detected in rats in one study, highlighting potential differences in UGT activity between species. ubc.ca

Future research in comparative biochemistry could involve a broader range of species to map the evolutionary conservation of hydromorphone glucuronidation pathways. This could involve in vitro studies using liver microsomes from different species to compare the kinetics of H3G formation. nih.gov

Evolutionary pharmacology could explore the genetic basis for interspecies differences in UGT enzyme structure and function. Understanding these differences is critical for the extrapolation of animal data to humans and for the development of more predictive preclinical models.

Q & A

Q. What are the primary metabolic pathways responsible for the formation of hydromorphone 3-glucuronide (H3G), and how do they influence experimental design?

H3G is formed via hepatic glucuronidation mediated by UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT2B6. Researchers must account for interspecies variability in UGT activity when extrapolating preclinical data to humans. For in vitro studies, liver microsomes or recombinant UGT isoforms are used to quantify metabolic rates. In vivo, urinary excretion profiles and plasma clearance studies should include monitoring of H3G accumulation, particularly in models of hepatic impairment .

Q. How does renal impairment affect H3G pharmacokinetics, and what methodological adjustments are required in such studies?

H3G is renally excreted, and impaired kidney function leads to metabolite accumulation, increasing neuroexcitatory risks. In clinical or preclinical studies, researchers should:

  • Stratify subjects by renal function (e.g., creatinine clearance).
  • Use reduced hydromorphone doses in renal failure models.
  • Monitor plasma and urine H3G levels via LC-MS/MS to correlate toxicity with pharmacokinetic parameters .

Q. What are the standard analytical methods for quantifying H3G in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Key steps include:

  • Sample preparation with solid-phase extraction to isolate H3G from plasma/urine.
  • Use of deuterated internal standards (e.g., H3G-d3) to control for matrix effects.
  • Validation against FDA/EMA guidelines for precision, accuracy, and linearity .

Advanced Research Questions

Q. What experimental models best elucidate the neuroexcitatory mechanisms of H3G, and how can conflicting data on its toxicity be resolved?

H3G induces neuroexcitation via NMDA receptor activation and TLR4 signaling. Conflicting clinical observations (e.g., safe use in some renal failure patients vs. toxicity reports) require:

  • In vitro models : Hippocampal neuron cultures to assess glutamate release and calcium influx.
  • In vivo models : Rodent studies with surgically induced renal failure, paired with intrathecal H3G administration.
  • Clinical reconciliation : Stratify patients by genetic polymorphisms in UGT2B7 or opioid receptor variants to identify susceptibility subgroups .

Q. How can researchers design studies to differentiate H3G’s effects from those of its parent drug, hydromorphone?

  • Use knockout models : UGT2B7-deficient mice to minimize H3G formation.
  • Pharmacological inhibition : Co-administer UGT inhibitors (e.g., probenecid) to isolate hydromorphone’s effects.
  • Analytical specificity : Ensure LC-MS/MS methods distinguish H3G from hydromorphone and other metabolites (e.g., hydromorphone-6-glucuronide) .

Q. What are the implications of H3G’s solubility and stability for in vitro pharmacology studies?

H3G is hydrophilic but may precipitate in high-concentration stock solutions. Best practices include:

  • Preparing fresh solutions in polar solvents (e.g., DMSO-water mixtures).
  • Validating stability under experimental conditions (pH, temperature).
  • Using lower concentrations (≤10 mM) to avoid colloidal aggregation artifacts .

Q. How does H3G interact with multidrug resistance proteins (MRPs) at the blood-brain barrier (BBB), and how can this be modeled?

H3G is effluxed by MRP2/3, limiting its CNS penetration. To study this:

  • Use transwell assays with MDCK-II cells overexpressing MRP2/3.
  • Measure bidirectional transport kinetics with radiolabeled H3G.
  • In vivo, combine BBB disruption techniques (e.g., mannitol) with microdialysis to assess brain extracellular fluid concentrations .

Contradictions and Knowledge Gaps

Q. How can researchers reconcile evidence of H3G’s neurotoxicity with reports of safe hydromorphone use in renal failure?

Hypothesize that compensatory mechanisms (e.g., upregulated glucuronide excretion via alternative transporters) mitigate toxicity in some patients. Test this by:

  • Quantifying fecal H3G levels in anephric models.
  • Profiling MRP4/5 expression in renal vs. intestinal tissue .

Q. What role do H3G’s non-opioid receptor interactions (e.g., TLR4) play in chronic pain models?

TLR4 activation by H3G may perpetuate neuroinflammation. Investigate using:

  • TLR4-knockout mice in spared nerve injury models.
  • Co-administration of TLR4 antagonists (e.g., TAK-242) to attenuate hyperalgesia .

Methodological Best Practices

  • In renal studies : Include urinary H3G:creatinine ratios to normalize for renal function .
  • In neurotoxicity assays : Combine electrophysiology (patch-clamp) with behavioral tests (e.g., von Frey filaments) .
  • For translational relevance : Use humanized UGT2B7 mouse models to bridge preclinical and clinical findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.